Cas no 933709-69-4 (2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid)
2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-methyl-3-oxoisoindolin-1-yl)acetic acid
- F2147-2440
- SCHEMBL4468979
- 933709-69-4
- starbld0001170
- AKOS022693092
- 2-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid
- Z1508967616
- 2-(2-methyl-3-oxo-1H-isoindol-1-yl)acetic acid
- EN300-9429726
- 1H-Isoindole-1-acetic acid, 2,3-dihydro-2-methyl-3-oxo-
- 2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid
-
- Inchi: 1S/C11H11NO3/c1-12-9(6-10(13)14)7-4-2-3-5-8(7)11(12)15/h2-5,9H,6H2,1H3,(H,13,14)
- InChI Key: SFQWGMRYVMVYKQ-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2C(CC(=O)O)N1C
Computed Properties
- Exact Mass: 205.07389321g/mol
- Monoisotopic Mass: 205.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 57.6Ų
Experimental Properties
- Density: 1.296±0.06 g/cm3(Predicted)
- Boiling Point: 416.8±38.0 °C(Predicted)
- pka: 4.17±0.10(Predicted)
2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M167586-100mg |
2-(2-methyl-3-oxoisoindolin-1-yl)acetic acid |
933709-69-4 | 100mg |
$ 135.00 | 2022-06-04 | ||
| TRC | M167586-500mg |
2-(2-methyl-3-oxoisoindolin-1-yl)acetic acid |
933709-69-4 | 500mg |
$ 500.00 | 2022-06-04 | ||
| TRC | M167586-1g |
2-(2-methyl-3-oxoisoindolin-1-yl)acetic acid |
933709-69-4 | 1g |
$ 775.00 | 2022-06-04 | ||
| Enamine | EN300-9429726-0.05g |
2-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid |
933709-69-4 | 95.0% | 0.05g |
$212.0 | 2025-02-21 | |
| Enamine | EN300-9429726-0.1g |
2-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid |
933709-69-4 | 95.0% | 0.1g |
$317.0 | 2025-02-21 | |
| Enamine | EN300-9429726-0.25g |
2-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid |
933709-69-4 | 95.0% | 0.25g |
$452.0 | 2025-02-21 | |
| Enamine | EN300-9429726-0.5g |
2-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid |
933709-69-4 | 95.0% | 0.5g |
$713.0 | 2025-02-21 | |
| Enamine | EN300-9429726-1.0g |
2-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid |
933709-69-4 | 95.0% | 1.0g |
$914.0 | 2025-02-21 | |
| Enamine | EN300-9429726-2.5g |
2-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid |
933709-69-4 | 95.0% | 2.5g |
$1791.0 | 2025-02-21 | |
| Enamine | EN300-9429726-5.0g |
2-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid |
933709-69-4 | 95.0% | 5.0g |
$2650.0 | 2025-02-21 |
2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid Related Literature
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid
Introduction to 2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid (CAS No. 933709-69-4)
2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid, identified by its Chemical Abstracts Service (CAS) number 933709-69-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the isoindoline class, a heterocyclic structure that has been widely explored for its potential biological activities. The presence of a carboxylic acid group at the terminal position and a methyl-substituted oxoisoindoline core makes this molecule a promising candidate for further investigation in drug discovery and development.
The structural uniqueness of 2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid lies in its isoindoline scaffold, which is characterized by a fused benzene and pyrrole ring system. This particular arrangement imparts distinct electronic and steric properties to the molecule, making it an attractive scaffold for designing novel bioactive entities. The methyl-substituted oxoisoindoline moiety, in particular, has been shown to influence the compound's interaction with biological targets, potentially enhancing its pharmacological efficacy.
In recent years, there has been a surge in research focused on isoindoline derivatives due to their diverse biological activities. Studies have demonstrated that compounds featuring this motif exhibit properties such as anti-inflammatory, anticancer, and antimicrobial effects. The carboxylic acid functionality in 2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid further extends its utility, as it can participate in various chemical reactions, including esterification, amidation, and coupling reactions, which are commonly employed in drug synthesis.
One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. Researchers have leveraged the flexibility of the isoindoline core to develop derivatives with enhanced target specificity and improved pharmacokinetic profiles. For instance, modifications at the methyl-substituted oxoisoindoline position have been shown to modulate binding affinity to enzymes and receptors involved in critical biological pathways.
The synthesis of 2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid represents a significant achievement in synthetic organic chemistry. The process typically involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been instrumental in constructing the complex framework of this molecule.
Recent advancements in computational chemistry have also played a pivotal role in understanding the structural and functional properties of 2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid. Molecular modeling studies have provided insights into how the compound interacts with biological targets at the atomic level. These insights are crucial for rational drug design, enabling researchers to optimize the molecule's pharmacological properties.
In the realm of drug discovery, 2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid has been investigated for its potential applications in treating various diseases. Preliminary studies suggest that this compound may exhibit inhibitory effects on enzymes implicated in inflammation and cancer progression. Additionally, its ability to cross the blood-brain barrier has raised interest in exploring its therapeutic potential for neurodegenerative disorders.
The pharmaceutical industry has taken note of these promising findings, leading to increased investment in isoindoline-based drug candidates. Companies are actively pursuing collaborations with academic institutions and biotech firms to develop novel therapeutics derived from this scaffold. The versatility of 2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid makes it a valuable asset in the quest for next-generation medications.
As research continues to unfold, new applications for 2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid are likely to emerge. The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) into drug discovery pipelines promises to accelerate the development of innovative isoindoline-based drugs. These technologies can help identify optimal molecular modifications and predict pharmacological outcomes with unprecedented accuracy.
The future prospects of this compound are further bolstered by ongoing clinical trials investigating related isoindoline derivatives. Positive results from these trials could pave the way for regulatory approval and commercialization of drugs based on similar molecular frameworks. This would not only validate the therapeutic potential of 2-(2-Methyl-3-oxoisoindolin-1-yloxy}acetic acid but also inspire further exploration within the isoindoline class.
In conclusion, 2-( 2 - Methyl - 3 - oxoisoindolin - 1 - yl ) acetic acid ( CAS No . 933709 - 69 - 4 ) is a structurally unique and biologically relevant compound with significant promise in pharmaceutical research . Its complex scaffold , characterized by a methyl-substituted oxoisoindoline core and a carboxylic acid group , makes it an ideal candidate for developing novel therapeutics . With advancements in synthetic chemistry , computational modeling , and drug discovery technologies , this compound is poised to play a pivotal role in addressing unmet medical needs . As research progresses , we can anticipate further breakthroughs that will solidify its position as a cornerstone of modern medicinal chemistry . p >
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